Cytidine-2'-13C is a stable isotopic labeled nucleoside analog, where the carbon-13 isotope is incorporated at the 2' position of the ribose sugar. This compound is a derivative of cytidine, which consists of a cytosine base linked to a ribose sugar. Cytidine plays a significant role in biological systems, particularly in the formation of ribonucleic acid (RNA) and its involvement in various cellular processes such as protein synthesis and cell signaling. The incorporation of carbon-13 allows researchers to trace metabolic pathways and study nucleic acid dynamics using techniques like nuclear magnetic resonance spectroscopy.
Cytidine-2'-13C is classified as a nucleoside analog and is primarily sourced through synthetic methods that involve incorporating the carbon-13 isotope into the ribose sugar component of cytidine. It is utilized in various scientific fields, including chemistry, biology, and medicine, for its unique properties that aid in research applications.
The synthesis of cytidine-2'-13C typically involves several key steps:
The molecular formula for cytidine-2'-13C is C9H12N3O5, with a molecular weight of approximately 243.21 g/mol. The specific incorporation of the carbon-13 isotope at the 2' position allows for distinct nuclear magnetic resonance signals, which are critical for structural analysis. The compound features a ribose sugar backbone linked to a nitrogenous base (cytosine), with hydroxyl groups that contribute to its reactivity and solubility in biological systems .
Cytidine-2'-13C undergoes several chemical reactions:
These reactions are vital for modifying nucleosides in drug development and biochemical research .
The mechanism of action for cytidine-2'-13C primarily involves its role as a tracer in metabolic studies. In biological systems, it participates in RNA synthesis, where it can be incorporated into RNA strands. The presence of carbon-13 allows researchers to track metabolic pathways via nuclear magnetic resonance spectroscopy, revealing insights into nucleic acid dynamics and cellular processes .
Cytidine-2'-13C has numerous applications across different scientific fields:
Molecular Structure and Isotopic PositioningCytidine-2'-13C is a pyrimidine nucleoside where the carbon atom at the 2' position of the ribose ring is replaced by the stable isotope carbon-13. This modification preserves the canonical structure of cytidine (C₉H₁₃N₃O₅) but introduces a mass-altered "tag" at a metabolically critical site. The 2' carbon participates in sugar puckering conformations that influence RNA backbone flexibility and enzymatic processing. Isotopic enrichment (typically ≥99%) ensures minimal natural abundance interference, making it indispensable for tracing ribose-specific biochemical transformations [4] [5].
Spectral Signatures and Detection AdvantagesNuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shift perturbations (δ ~3.8–4.0 ppm for 2'-13C in ¹H-13C HSQC spectra) due to isotopic substitution. Mass spectrometry (MS) shows a characteristic +1 Da mass shift in molecular ions or fragments containing the labeled ribose moiety. This enables unambiguous tracking of cytidine-derived metabolites without endogenous background noise. Crucially, site-specific labeling at C2' minimizes 13C-13C spin-spin coupling artifacts that complicate uniformly labeled nucleosides, enhancing spectral resolution for dynamics studies [5] [6].
Table 1: Key Molecular Attributes of Cytidine-2'-13C
Property | Specification |
---|---|
Molecular Formula | C₈¹³CH₁₃N₃O₅ |
CAS Number | 201996-57-8 |
Molecular Weight | 244.21 g/mol |
Isotopic Enrichment | ≥99% |
Key NMR Shifts (²J₍C,H₎) | δ ~83.5 ppm (¹³C), δ ~3.9 ppm (¹H) |
Primary Detection Methods | NMR, LC-MS/MS, GC-MS |
Early Chemical Synthesis ChallengesInitial routes in the 1980s–1990s relied on chemical synthesis from 13C-precursors like [13C₆]-glucose. The Ribose ring was constructed via Kiliani–Fischer homologation, but this suffered from low stereoselectivity and cumbersome protection/deprotection steps. For example, synthesizing cytidine-2'-13C required 12+ steps with <5% overall yield, limiting accessibility [6]. Key bottlenecks included:
Biological Production BreakthroughsThe 2000s saw advances in biological incorporation using engineered microbes. Transketolase-deficient E. coli (ΔtktA) strains grown on [2-13C]-glucose redirected carbon flux through the oxidative pentose phosphate pathway (oxPPP). This minimized ribose ring scrambling, enabling ~80% 13C-incorporation at the C2' position. After nuclease digestion and boronate affinity chromatography, site-selectively labeled cytidine was isolated at gram-scale yields [5].
Modern Hybrid ApproachesToday, integrated chemo-enzymatic strategies dominate:
Table 2: Evolution of Cytidine-2'-13C Production Methods
Method | Key Steps | Yield | Isotopic Purity | Cost Factor |
---|---|---|---|---|
Chemical Synthesis | Multi-step organic synthesis from [13C]glucose | <5% | ~95% | 10× |
ΔtktA E. coli Fermentation | Growth on [2-13C]glucose + enzymatic hydrolysis | 40–60% | >98% | 2× |
Chemo-Enzymatic | Microbial 13C-ribose-5-P + chemical coupling | 70–80% | >99% | 1× (reference) |
Metabolic Flux Analysis (13C-MFA) ApplicationsIn nucleotide metabolism studies, cytidine-2'-13C enables precise quantification of:
Table 3: Pathway Insights Enabled by Cytidine-2'-13C Tracing
Pathway | Tracer Input | Measible Output | Biological Insight |
---|---|---|---|
Oxidative PPP | [2-13C]glucose | C2'-labeled RNA cytidine | NADPH production capacity |
Nucleoside Salvage | Cytidine-2'-13C | Unlabeled cytosolic cytidine pools | Transport kinetics & kinase activity |
Ribonucleotide Reduction | Cytidine-2'-13C | dCDP/dCTP with intact 2'-13C label | RNR regulation & dNTP synthesis flux |
Structural and Mechanistic BiochemistryIn NMR studies of RNA, site-specific 2'-13C labeling:
Case Study: D5 Ribozyme DynamicsIncorporating cytidine-2'-13C into the 36-nt D5 ribozyme eliminated 13C-13C coupling-induced peak broadening in ¹H-13C correlation spectra. This revealed Mg²⁺-binding residues via CSPs at C2' positions—undetectable with uniform 13C-labeling. TROSY-based relaxation measurements further showed conformational flexibility at catalytic sites (kₑₓ ~1500 s⁻¹), critical for understanding ribozyme mechanism [5].
Quantitative Mass SpectrometryLC-MS/MS fragmentation of cytidine-2'-13C yields a signature m/z 112→95 transition (ribose-derived ion). This allows:
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